molecular formula C27H42O9 B605517 Antibiotic A 40104A CAS No. 69659-06-9

Antibiotic A 40104A

Cat. No.: B605517
CAS No.: 69659-06-9
M. Wt: 510.6 g/mol
InChI Key: IXAUHHCDEWKMMA-KMIAPUGNSA-N
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Description

Antibiotic A 40104A is a member of the pleuromutilin family of antibiotics. It is a novel antibiotic derived from the submerged aerobic fermentation of the basidiomycete Clitopilus pseudo-pinsitus. This compound is particularly effective against gram-positive and gram-negative bacteria, anaerobic bacteria, and Mycoplasma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Antibiotic A 40104A is synthesized through the fermentation of Clitopilus pseudo-pinsitus. The fermentation process involves culturing the microorganism under submerged aerobic conditions in a suitable nutrient medium. The antibiotic complex, comprising factors A, B, C, and D, is then isolated. Factor A, the major new factor, is the D-xylose acetal derivative of pleuromutilin .

Industrial Production Methods: For industrial production, the fermentation process is optimized for yield and ease of product isolation. The culture medium is carefully selected to support the growth of Clitopilus pseudo-pinsitus and the production of the antibiotic complex. After fermentation, the antibiotic is extracted and purified using standard biochemical techniques .

Chemical Reactions Analysis

Types of Reactions: Antibiotic A 40104A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of pleuromutilin, each with unique antimicrobial properties .

Scientific Research Applications

Antibiotic A 40104A has a wide range of scientific research applications:

Mechanism of Action

Antibiotic A 40104A exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting the growth of bacteria. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its D-xylose acetal derivative structure, which provides enhanced antimicrobial activity compared to other pleuromutilin derivatives. Its broad-spectrum activity against various bacteria, including resistant strains, makes it a valuable compound in the fight against bacterial infections .

Properties

CAS No.

69659-06-9

Molecular Formula

C27H42O9

Molecular Weight

510.6 g/mol

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyacetate

InChI

InChI=1S/C27H42O9/c1-6-25(4)11-18(36-19(30)13-35-24-21(32)20(31)17(29)12-34-24)26(5)14(2)7-9-27(15(3)23(25)33)10-8-16(28)22(26)27/h6,14-15,17-18,20-24,29,31-33H,1,7-13H2,2-5H3/t14-,15+,17-,18-,20+,21-,22+,23+,24+,25-,26+,27+/m1/s1

InChI Key

IXAUHHCDEWKMMA-KMIAPUGNSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C

SMILES

O=C(O[C@@H]1[C@]([C@H](C)CC2)(C)[C@](C(CC3)=O)([H])C32C(C)[C@@H](O)[C@@](C)(C=C)C1)CO[C@H]4[C@@H]([C@@H]([C@H](CO4)O)O)O

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COC4C(C(C(CO4)O)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antibiotic A 40104A;  A 40104A;  A-40104A;  A40104A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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